molecular formula C20H23N B11844342 1,4,4,6,7-Pentamethyl-2-phenyl-1,4-dihydroquinoline CAS No. 6971-31-9

1,4,4,6,7-Pentamethyl-2-phenyl-1,4-dihydroquinoline

Cat. No.: B11844342
CAS No.: 6971-31-9
M. Wt: 277.4 g/mol
InChI Key: UHWKSPKLOILNKF-UHFFFAOYSA-N
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Description

1,4,4,6,7-Pentamethyl-2-phenyl-1,4-dihydroquinoline is an organic compound with the molecular formula C20H23N. It is a derivative of quinoline, characterized by the presence of multiple methyl groups and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,4,6,7-Pentamethyl-2-phenyl-1,4-dihydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1,3-butadiene with an appropriate amine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,4,4,6,7-Pentamethyl-2-phenyl-1,4-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1,4,4,6,7-Pentamethyl-2-phenyl-1,4-dihydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,4,6,7-Pentamethyl-2-phenyl-1,4-dihydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,4,6,7-Pentamethyl-2-phenyl-1,4-dihydroquinoline is unique due to its specific arrangement of methyl and phenyl groups on the quinoline ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

6971-31-9

Molecular Formula

C20H23N

Molecular Weight

277.4 g/mol

IUPAC Name

1,4,4,6,7-pentamethyl-2-phenylquinoline

InChI

InChI=1S/C20H23N/c1-14-11-17-18(12-15(14)2)21(5)19(13-20(17,3)4)16-9-7-6-8-10-16/h6-13H,1-5H3

InChI Key

UHWKSPKLOILNKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=CC2(C)C)C3=CC=CC=C3)C

Origin of Product

United States

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